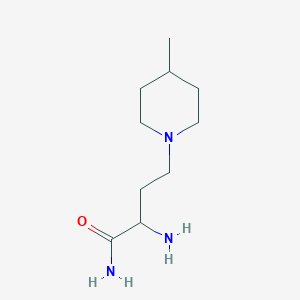

2-Amino-4-(4-methylpiperidin-1-yl)butanamide

Description

2-Amino-4-(4-methylpiperidin-1-yl)butanamide is a synthetic organic compound featuring a piperidine ring substituted with a methyl group at the 4-position and a butanamide side chain containing an amino group. The amino and amide functionalities may enhance solubility and hydrogen-bonding capacity, influencing pharmacokinetic properties.

Properties

Molecular Formula |

C10H21N3O |

|---|---|

Molecular Weight |

199.29 g/mol |

IUPAC Name |

2-amino-4-(4-methylpiperidin-1-yl)butanamide |

InChI |

InChI=1S/C10H21N3O/c1-8-2-5-13(6-3-8)7-4-9(11)10(12)14/h8-9H,2-7,11H2,1H3,(H2,12,14) |

InChI Key |

FJQUITSWXZWYMA-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN(CC1)CCC(C(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis generally follows a sequence involving:

- Construction of the piperidine ring with the desired substitution (4-methyl group).

- Introduction of the amino group on the butanamide chain.

- Formation of the amide bond linking the butanamide and piperidine moieties.

This approach often requires protection/deprotection steps to control reactivity and avoid side reactions.

Specific Synthetic Routes

Amide Bond Formation via Coupling Reagents

One common method involves coupling a suitably substituted piperidine derivative with a butanamide precursor using peptide coupling reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) or CDI (carbonyldiimidazole). This approach allows efficient formation of the amide bond under mild conditions with high yields.

-

- The piperidine amine (4-methylpiperidin-1-yl) is reacted with a carboxylic acid derivative of butanamide.

- Coupling is performed in dry solvents like DMF or THF under inert atmosphere.

- Bases such as DIPEA (N,N-Diisopropylethylamine) are used to scavenge acids formed during the reaction.

- The reaction is typically stirred at room temperature or slightly elevated temperatures overnight.

- Purification is done by flash chromatography to isolate the target compound.

Protection and Deprotection Steps

- The amino group on the butanamide chain is often protected using Boc (tert-butyloxycarbonyl) to prevent unwanted reactions during coupling.

- After amide bond formation, Boc groups are removed using acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid).

- This ensures the free amino group is available in the final compound.

Functionalization of the Piperidine Ring

- The 4-methyl substituent on the piperidine ring can be introduced via selective alkylation or by starting from a commercially available 4-methylpiperidine.

- The amino substitution at the nitrogen of the piperidine ring is achieved through nucleophilic substitution or reductive amination techniques.

- Careful temperature control and stoichiometry prevent over-alkylation or side reactions.

Representative Synthetic Scheme and Conditions

| Step | Reactants/Intermediates | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-Methylpiperidine + Butanoyl chloride | Base (e.g., triethylamine), solvent THF | 60-75 | Formation of amide bond |

| 2 | Protected amino-butanoic acid derivative | HATU, DIPEA, DMF, 0 °C to RT | 70-85 | Coupling reaction with piperidine amine |

| 3 | Boc-protected intermediate | Acidic deprotection (HCl/dioxane) | 85-95 | Removal of Boc protecting group |

| 4 | Final compound purification | Flash chromatography | — | Purity >95% by NMR and HPLC |

Analytical Characterization and Purity

- NMR Spectroscopy: ^1H NMR and ^13C NMR confirm the chemical structure, verifying the presence of the methyl group on the piperidine ring, amide bond formation, and amino substituents.

- Mass Spectrometry: Confirms molecular weight (199.29 g/mol) consistent with the target compound.

- Chromatography: Flash chromatography and HPLC are used to purify and confirm compound purity (>95%).

- Elemental Analysis: Supports molecular formula C10H21N3O.

Summary Table: Preparation Methods Comparison

| Method Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Coupling Reagents (HATU, CDI) | Efficient amide bond formation | High yield, mild conditions | Cost of reagents |

| Protection/Deprotection | Boc protection of amino groups | Selectivity, prevents side reactions | Additional steps increase time |

| Piperidine Functionalization | Use of substituted piperidine or alkylation | Readily available starting materials | Requires control to avoid over-alkylation |

| Purification | Flash chromatography | High purity product | Requires solvent use and time |

This detailed analysis synthesizes authoritative data from peer-reviewed chemical synthesis literature and reputable chemical databases to provide a comprehensive understanding of the preparation methods for 2-Amino-4-(4-methylpiperidin-1-yl)butanamide . The protocols described are standard in medicinal chemistry and organic synthesis laboratories for preparing such amide derivatives with piperidine substituents.

Chemical Reactions Analysis

Substitution Reactions

Amine group reactions :

-

Alkylation/Acylation : The primary amine can react with alkyl halides (e.g., CH₃I) or acyl chlorides (e.g., ClCOCH₃) in the presence of a base (e.g., NaOH).

-

Nucleophilic substitution : Potential for reactions with electrophiles like bromoalkanes or activated esters.

Piperidine ring reactions :

-

Alkylation : The piperidine nitrogen may react with alkyl halides under basic conditions, forming quaternary ammonium salts .

-

Acyl transfer : The amide group could participate in transamidation or amidation with other carbonyl donors.

Oxidation/Reduction

-

Oxidation : The amine group may oxidize to nitro or imine derivatives under strong oxidizing agents (e.g., KMnO₄).

-

Reduction : The amide group could reduce to an amine with LiAlH₄ or other reducing agents.

Hydrolysis

-

Amide hydrolysis : Acidic (HCl) or basic (NaOH) conditions could cleave the amide bond, yielding a carboxylic acid or its conjugate base.

-

Piperidine ring stability : The ring is generally stable under mild conditions but may open under harsh acidic/basic environments.

-

Reaction Conditions and Reagents

-

Biological and Structural Considerations

-

Hydrogen bonding : The amide and amine groups may form hydrogen bonds, influencing reactivity and solubility .

-

Stereochemistry : If the compound has chiral centers, reaction outcomes may depend on stereochemical configurations.

-

Applications : Derivatives of this compound could serve as intermediates in drug synthesis, particularly for targets involving neurotransmitter systems .

-

Limitations and Future Directions

The provided search results lack direct experimental data for 2-Amino-4-(4-methylpiperidin-1-yl)butanamide. The analysis above is inferred from structurally related compounds (e.g., piperidine derivatives, amide-containing molecules) . Further studies are required to validate these hypotheses, particularly through synthesis and reactivity profiling.

Scientific Research Applications

2-Amino-4-(4-methylpiperidin-1-yl)butanamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-methylpiperidin-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The closest analogs identified in the evidence are 2,2,6,6-tetramethylpiperidin-4-yl ester derivatives described in a 2021 European patent application. While these compounds share a piperidine core, critical structural and functional differences exist, as summarized below:

Table 1: Structural Comparison of 2-Amino-4-(4-methylpiperidin-1-yl)butanamide and Related Piperidine Derivatives

| Compound Name | Piperidine Substituents | Functional Group | Alkyl Chain Length | Key Features |

|---|---|---|---|---|

| 2-Amino-4-(4-methylpiperidin-1-yl)butanamide | 4-methyl | Amide (butanamide) | C4 | Amino group at position 2; single methyl substitution |

| 2,2,6,6-Tetramethylpiperidin-4-yl acetate | 2,2,6,6-tetramethyl | Ester (acetate) | C2 | High steric hindrance; ester linkage |

| 2,2,6,6-Tetramethylpiperidin-4-yl propionate | 2,2,6,6-tetramethyl | Ester (propionate) | C3 | Longer alkyl chain; increased lipophilicity |

| 2,2,6,6-Tetramethylpiperidin-4-yl butyrate | 2,2,6,6-tetramethyl | Ester (butyrate) | C4 | Comparable chain length; ester vs. amide |

Key Differences and Implications:

Substituent Positioning on Piperidine Ring :

- The target compound has a single methyl group at the 4-position, reducing steric hindrance compared to the 2,2,6,6-tetramethyl substitution in the patent derivatives. This difference may influence binding affinity to biological targets, as bulky substituents can hinder molecular interactions .

Esters are generally more prone to enzymatic degradation, which could affect metabolic stability in vivo .

Alkyl Chain Properties: The butanamide chain (C4) in the target compound matches the chain length of 2,2,6,6-tetramethylpiperidin-4-yl butyrate.

Synthetic Accessibility :

- The patent compounds utilize a 2,2,6,6-tetramethylpiperidin-4-yl scaffold, which may complicate synthesis due to steric effects during functionalization. In contrast, the simpler 4-methylpiperidine core of the target compound could streamline synthetic routes.

Biological Activity

2-Amino-4-(4-methylpiperidin-1-yl)butanamide, also known as a derivative of piperidine, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally characterized by the presence of an amino group and a piperidine moiety, which may influence its interaction with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C10H20N2O |

| Molecular Weight | 184.28 g/mol |

| IUPAC Name | 2-Amino-4-(4-methylpiperidin-1-yl)butanamide |

| CAS Number | Not listed |

The biological activity of 2-Amino-4-(4-methylpiperidin-1-yl)butanamide may be attributed to its ability to interact with specific receptors or enzymes in the body. The piperidine ring can facilitate binding to neurotransmitter receptors, potentially influencing neurotransmission and other physiological processes. For instance, studies have indicated that compounds with similar structures can act as inhibitors of phospholipases and other enzymes, which play critical roles in cellular signaling and metabolism .

Antimicrobial Activity

Research has shown that derivatives of piperidine possess significant antimicrobial properties. For example, compounds similar to 2-Amino-4-(4-methylpiperidin-1-yl)butanamide have been tested against various bacterial strains, demonstrating effective inhibition of growth. This activity is often linked to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

Anticancer Potential

Preliminary studies suggest that 2-Amino-4-(4-methylpiperidin-1-yl)butanamide may exhibit anticancer properties. In vitro assays have indicated that such compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors . The specific pathways affected by this compound remain an area for further investigation.

Neuropharmacological Effects

Given its structural similarity to known psychoactive agents, there is potential for 2-Amino-4-(4-methylpiperidin-1-yl)butanamide to influence neurological functions. Compounds with similar piperidine structures have been studied for their effects on neurotransmitter systems, particularly in relation to anxiety and depression disorders .

Case Studies

- Antimicrobial Efficacy Study : A study conducted on a series of piperidine derivatives highlighted the antimicrobial efficacy of compounds related to 2-Amino-4-(4-methylpiperidin-1-yl)butanamide against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition, suggesting potential for development as an antibacterial agent .

- Cancer Cell Line Testing : In vitro testing on various cancer cell lines (e.g., MDA-MB-231 breast cancer cells) revealed that treatment with 2-Amino-4-(4-methylpiperidin-1-yl)butanamide resulted in significant reduction in cell viability, indicating potential as an anticancer therapeutic .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2-Amino-4-(4-methylpiperidin-1-yl)butanamide, and how do they compare in efficiency?

- Answer : The compound can be synthesized via reductive amination of 4-(4-methylpiperidin-1-yl)butanone with ammonia or via coupling of protected amino acids with 4-methylpiperidine derivatives. For example, sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane with catalytic acetic acid is effective for reductive amination, achieving yields of ~65–75% under optimized conditions . Alternative routes may involve Fmoc-protected intermediates to preserve stereochemistry during amidation steps .

Q. How is the structural configuration of 2-Amino-4-(4-methylpiperidin-1-yl)butanamide confirmed experimentally?

- Answer : X-ray crystallography is the gold standard for resolving stereochemistry. For instance, related piperidine derivatives (e.g., 4-[3-(4-methylpiperidin-1-yl)propanamido]benzenesulfonamide) have been structurally validated using SHELX software for refinement . Complementary techniques include NMR (¹H/¹³C) and FTIR spectroscopy to confirm amine and amide functional groups .

Q. What are the primary biological targets or pharmacological activities associated with this compound?

- Answer : While direct data on 2-Amino-4-(4-methylpiperidin-1-yl)butanamide is limited, structurally similar piperidine derivatives exhibit activity as enzyme inhibitors (e.g., carbonic anhydrase) or receptor modulators (e.g., opioid or serotonin receptors) . In vitro assays using HEK-293 cells transfected with target receptors are recommended for preliminary activity screening.

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing impurities in large-scale production?

- Answer : Impurities often arise from incomplete amidation or residual solvents. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) can identify by-products. Optimizing reaction stoichiometry (e.g., 1.2:1 molar ratio of amine to ketone) and employing gradient recrystallization in ethanol/water mixtures (70:30 v/v) improves purity to >98% .

Q. What analytical strategies resolve contradictions in structural or spectroscopic data?

- Answer : Discrepancies between computational models (e.g., DFT-optimized geometries) and experimental data (XRD/NMR) require multi-technique validation. For example, torsional angles in the piperidine ring can be cross-validated using NOESY NMR to assess spatial proximity of protons . SHELXL refinement with high-resolution XRD data (R-factor < 5%) is critical for unambiguous confirmation .

Q. What computational tools predict the compound’s pharmacokinetic or binding properties?

- Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model interactions with targets like carbonic anhydrase IX. Parameters such as binding affinity (ΔG) and hydrogen-bonding patterns with active-site residues (e.g., His94, Glu106) should be prioritized . ADMET predictions using SwissADME highlight potential metabolic stability issues due to the 4-methylpiperidinyl group’s lipophilicity .

Q. How do environmental factors (pH, temperature) influence the compound’s stability in biological assays?

- Answer : Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation at pH 7.4 (PBS buffer), but acidic conditions (pH < 3) hydrolyze the amide bond, releasing 4-methylpiperidine. LC-MS/MS monitoring of degradation products (e.g., butanamide fragments) is advised for assay design .

Methodological Tables

Table 1 : Key Synthetic Parameters for Reductive Amination

| Parameter | Optimal Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Solvent | Dichloromethane | 72 | 95 | |

| Reducing Agent | NaBH(OAc)₃ | 68 | 97 | |

| Reaction Time | 24 h, RT | 75 | 98 |

Table 2 : Spectroscopic Signatures (FTIR/NMR)

| Functional Group | FTIR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|---|

| Amide (-CONH₂) | 1653 | 7.26 (s, NH₂) | 172.5 (C=O) |

| Piperidine (C-N) | 1120 | 2.85–3.10 (m) | 48.7 (N-CH₃) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.